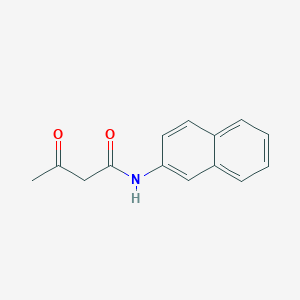

N-(2-Naphthyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-2-yl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10(16)8-14(17)15-13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9H,8H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZXYYGWOBQVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304483 | |

| Record name | N-(2-Naphthyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42414-19-7 | |

| Record name | MLS000756355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Naphthyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Naphthyl 3 Oxobutanamide and Its Analogs

Preparative Routes to N-(2-Naphthyl)-3-oxobutanamide Core Structure

The construction of the this compound scaffold can be achieved through several reliable synthetic methods. The most traditional and widely used approach involves the condensation of an amine with a β-keto ester, while alternative pathways offer different strategies for accessing the 3-oxobutanamide core.

The most direct and classical method for synthesizing this compound is the acetoacetylation of 2-naphthylamine (B18577). This reaction involves the condensation of 2-naphthylamine with a β-keto ester, typically ethyl acetoacetate. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-naphthylamine acts as a nucleophile, attacking the electrophilic ester carbonyl carbon of ethyl acetoacetate. This is followed by the elimination of an alcohol molecule (ethanol), forming the stable amide bond.

The reaction is generally carried out by heating the two reactants, often without a solvent, or in a high-boiling point solvent such as xylene to facilitate the removal of the alcohol byproduct and drive the equilibrium towards the product.

General Reaction Scheme: 2-Naphthylamine + Ethyl Acetoacetate → this compound + Ethanol

| Reactant 1 | Reactant 2 | Typical Conditions | Product |

| 2-Naphthylamine | Ethyl Acetoacetate | Heat (e.g., 120-140 °C), neat or in a high-boiling solvent (e.g., xylene) | This compound |

| Substituted Aryl Amines | β-Keto Esters | Varies: Heat, acid/base catalysis | Corresponding N-Aryl-3-oxobutanamides |

This interactive table summarizes the general conditions for the condensation reaction.

While condensation with β-keto esters is prevalent, other methods exist for the synthesis of the 3-oxobutanamide core structure. One notable alternative involves the reaction of an amine with diketene (B1670635). Diketene serves as a highly reactive and efficient acetoacetylating agent. The reaction is typically rapid and can be performed under milder conditions than the condensation with β-keto esters. The amine's nucleophilic nitrogen atom attacks one of the carbonyl groups of the strained four-membered diketene ring, leading to ring-opening and formation of the desired N-aryl-3-oxobutanamide.

Furthermore, modern synthetic protocols have expanded the toolbox for creating β-keto amides. These can include the coupling of activated amides with enolizable esters in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or the C-acylation of enol silyl (B83357) ethers with acid chlorides catalyzed by species like pentafluorophenylammonium triflate (PFPAT). organic-chemistry.org Another approach involves a domino fragmentation of C-acylated β-enamino amides to yield the target β-keto amides. organic-chemistry.org These methods offer greater flexibility and tolerance for various functional groups. organic-chemistry.org

Functionalization and Derivatization Strategies at the Active Methylene (B1212753) Center

The synthetic utility of this compound is largely derived from the reactivity of its active methylene group (the -CH2- group located between the ketone and amide carbonyls). The protons on this carbon are significantly acidic (pKa ≈ 10-12) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (an enolate) through resonance. libretexts.org This readily formed enolate is a potent carbon nucleophile, enabling a wide range of functionalization reactions.

The term "electrophilic substitution" at the active methylene center refers to the net replacement of a hydrogen atom with an electrophile. Mechanistically, the reaction proceeds by forming the nucleophilic enolate in the presence of a base, which then attacks a suitable electrophile.

Common examples of this transformation, analogous to the well-established acetoacetic ester synthesis, include: libretexts.orgyoutube.com

Alkylation: The enolate can be alkylated by reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. This forms a new carbon-carbon bond at the active methylene position. Careful selection of the base and reaction conditions is necessary to control for potential O-alkylation or dialkylation.

Acylation: The enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an additional acyl group. This leads to the formation of β-triketone derivatives. libretexts.org

These reactions provide a powerful means to introduce diverse carbon-based substituents onto the core structure.

The enolate derived from this compound can act as a nucleophile in various addition reactions. A prominent example is the Knoevenagel condensation, which involves the reaction of the active methylene compound with an aldehyde or ketone. sigmaaldrich.com The reaction is typically catalyzed by a weak base (e.g., piperidine (B6355638), triethylamine) and results in the formation of an α,β-unsaturated ketone moiety. rsc.org

General Knoevenagel Condensation Scheme: this compound + Aldehyde (R-CHO) → 2-(Alkylidene)-N-(2-naphthyl)-3-oxobutanamide + H₂O

This reaction is highly valuable as the resulting products are versatile intermediates for the synthesis of various heterocyclic compounds. For example, β-oxoanilides are used as precursors for synthesizing pyridine (B92270), thiophene (B33073), and diazepine (B8756704) derivatives. researchgate.net Multicomponent reactions involving N-aryl-3-oxobutanamides, aldehydes, and other nucleophiles can lead to complex heterocyclic scaffolds. researchgate.net

Strategies for Chiral Induction and Stereoselective Synthesis

This compound itself is an achiral molecule. However, functionalization at the active methylene center, as described in section 2.2, creates a new stereocenter. Therefore, controlling the stereochemical outcome of these reactions is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. researchgate.net Asymmetric synthesis aims to convert an achiral starting material into a chiral product with a preference for one enantiomer. uwindsor.ca

Several strategies can be employed for the stereoselective synthesis of derivatives of this compound class:

Asymmetric Catalysis: This is one of the most efficient methods, where a small amount of a chiral catalyst directs the reaction to favor one enantiomer. researchgate.net

Organocatalysis: Chiral secondary amines, such as those derived from proline or cinchona alkaloids, can catalyze reactions like Michael additions by forming chiral enamines or iminium ions with the substrates, thereby controlling the facial selectivity of the electrophilic attack. nih.govmdpi.com

Metal Catalysis: Chiral metal complexes, often involving metals like copper, scandium, or nickel paired with chiral ligands, can catalyze enantioselective alkylations, acylations, or conjugate additions. organic-chemistry.orgnih.govchemrxiv.org

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. It directs the stereochemical course of a subsequent reaction before being removed. researchgate.net For example, a chiral amine could be used to form a temporary chiral enamine with the β-ketoamide, guiding the approach of an electrophile.

Substrate-Controlled Synthesis: This approach involves using a starting material that is already chiral to influence the stereochemistry of newly formed chiral centers. For this compound derivatives, this could involve starting with a chiral β-keto ester precursor to set the stereochemistry before the condensation with 2-naphthylamine. mdpi.com

These methods provide pathways to access optically active derivatives of this compound, expanding their potential application in fields requiring enantiopure compounds. frontiersin.org

Chemical Transformations and Derivative Synthesis from N 2 Naphthyl 3 Oxobutanamide

Synthesis of Heterocyclic Systems via Cyclization Reactions

The strategic use of N-(2-Naphthyl)-3-oxobutanamide in cyclization reactions facilitates the formation of diverse heterocyclic scaffolds. These transformations are pivotal in medicinal chemistry and materials science for the development of novel compounds with specific biological and physical properties.

Pyridine (B92270) and Fused Pyridine Derivatives

The synthesis of pyridine and its fused derivatives from this compound serves as a cornerstone for accessing a wide range of functionally rich heterocyclic compounds. These derivatives are of significant interest due to their prevalence in biologically active molecules.

The reaction of this compound with arylidinocyanothioacetamides in an ethanolic solution containing a catalytic amount of piperidine (B6355638) under reflux conditions is expected to yield pyridine-2(1H)-thione derivatives. This reaction proceeds through a multi-step condensation and cyclization sequence, driven by the reactivity of the starting materials. The resulting pyridine-2(1H)-thiones are versatile intermediates for further chemical modifications.

A representative reaction for the synthesis of Pyridine-2(1H)-thiones is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Arylidinocyanothioacetamide | Ethanol, Piperidine, Reflux | 4-Aryl-6-methyl-N-(naphthalen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carboxamide |

Further elaboration of the pyridine-2(1H)-thione core can lead to the synthesis of nicotinamide (B372718) and 6-thio-N-naphthylnicotinamide derivatives. For instance, the reaction of the synthesized pyridine-2(1H)-thiones with α-haloketones is a common strategy to introduce various substituents at the sulfur atom, leading to the formation of S-alkylated products, which are derivatives of 6-thio-N-naphthylnicotinamides. nih.gov

The following table summarizes the synthesis of 6-Thio-N-Naphthylnicotinamides:

| Reactant 1 | Reactant 2 (α-haloketone) | Product |

| 4-Aryl-6-methyl-N-(naphthalen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carboxamide | e.g., Phenacyl bromide | 2-(2-Oxo-2-phenylethylsulfanyl)-4-aryl-6-methyl-N-(naphthalen-2-yl)nicotinamide |

| 4-Aryl-6-methyl-N-(naphthalen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carboxamide | e.g., Chloroacetone | 4-Aryl-6-methyl-N-(naphthalen-2-yl)-2-(2-oxopropylsulfanyl)nicotinamide |

The S-alkylated nicotinamide derivatives can undergo intramolecular cyclization to form thieno[2,3-b]pyridine (B153569) derivatives. nih.gov This cyclization is typically promoted by a base, such as sodium ethoxide, and involves the formation of a new thiophene (B33073) ring fused to the pyridine core. This reaction, often referred to as the Gewald aminothiophene synthesis or a related cyclization, is a powerful tool for constructing this important heterocyclic system.

A general scheme for the synthesis of Thieno[2,3-b]pyridine derivatives is presented below:

| Starting Material | Conditions | Product |

| 2-(Substituted-sulfanyl)-4-aryl-6-methyl-N-(naphthalen-2-yl)nicotinamide | Sodium Ethoxide, Ethanol, Reflux | 3-Amino-4-aryl-6-methyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide derivatives |

The amino group of the thieno[2,3-b]pyridine derivatives serves as a handle for further annulation reactions to construct more complex fused systems. For example, reaction of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) with formamide (B127407) can lead to the formation of pyridothienopyrimidine derivatives. nih.gov Another approach involves the reaction with benzoyl isothiocyanate to form a thiourea (B124793) derivative, which can then be cyclized in the presence of an alcoholic base to yield a pyridothienopyrimidine. nih.gov

The synthesis of Pyridothienopyrimidine derivatives can be achieved through the following exemplary pathways:

| Reactant 1 | Reactant 2 | Intermediate/Product |

| 3-Amino-4-aryl-6-methyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide | Formamide | Pyridothieno[3,2-d]pyrimidin-4(3H)-one derivative |

| 3-Amino-4-aryl-6-methyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide | Benzoyl isothiocyanate | Thiourea derivative |

| Thiourea derivative | Alcoholic NaOH | Pyridothieno[3,2-d]pyrimidine-2-thione derivative |

The synthesis of pyridothienotriazine derivatives can be achieved from the 3-aminothieno[2,3-b]pyridine precursors. A common method involves the diazotization of the amino group followed by a coupling reaction. For instance, diazotization and self-coupling of a 3-aminothieno[2,3-b]pyridine derivative can lead to the formation of a pyridothienotriazine. nih.gov

An illustrative synthetic route to Pyridothienotriazine derivatives is as follows:

| Starting Material | Reaction | Product |

| 3-Amino-4-aryl-6-methyl-N-(naphthalen-2-yl)thieno[2,3-b]pyridine-2-carboxamide | Diazotization and self-coupling | Pyridothieno[3,2-d] nih.govmdpi.comnih.govtriazine derivative |

Imidazothienopyridine Derivatives

The synthesis of imidazothienopyridine derivatives from this compound is a multi-step process that begins with the construction of a thieno[2,3-b]pyridine core. This core is then further elaborated to form the fused imidazole (B134444) ring.

The initial step involves the reaction of this compound with an arylidinecyanothioacetamide in an ethanol/piperidine solution to yield a pyridine-2(1H)-thione. This intermediate is subsequently alkylated with an α-haloketone, such as chloroacetone, to give a 6-thio-N-(1-naphthyl)nicotinamide derivative. Intramolecular cyclization of this product, typically through heating, affords the key 2-amino-thieno[2,3-b]pyridine intermediate. researchgate.net

To form the final fused imidazole ring, the ortho-amino group of the thieno[2,3-b]pyridine is converted to a carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303). Diazotization of this aminohydrazide leads to the corresponding azide, which undergoes a Curtius rearrangement in a high-boiling solvent like xylene to yield the target imidazothienopyridine derivative. researchgate.net

Table 1: Synthesis of Imidazothienopyridine Derivatives

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Arylidinecyanothioacetamide, Ethanol, Piperidine | Pyridine-2(1H)-thione derivative |

| 2 | Pyridine-2(1H)-thione derivative | α-Haloketone (e.g., Chloroacetone) | 6-Thio-nicotinamide derivative |

| 3 | 6-Thio-nicotinamide derivative | Heat | 2-Amino-thieno[2,3-b]pyridine derivative |

| 4 | 2-Amino-thieno[2,3-b]pyridine derivative | Hydrazine hydrate | 2-Amino-thieno[2,3-b]pyridine carbohydrazide |

| 5 | Carbohydrazide derivative | NaNO₂, HCl (Diazotization) | Azide intermediate |

Pyridothienotriazepines

The synthesis of pyridothienotriazepines also utilizes the 2-amino-thieno[2,3-b]pyridine carbohydrazide intermediate, which is prepared as described in the previous section. researchgate.net The formation of the seven-membered triazepine ring is achieved by reacting this carbohydrazide with various one-carbon or dicarbonyl synthons.

For example, reacting the carbohydrazide with formic acid or triethylorthoformate leads to the formation of a pyridothienotriazepine derivative. Alternatively, treatment with phenyl isothiocyanate yields a different substituted pyridothienotriazepine. These reactions involve the condensation of the terminal amino group and the hydrazide functionality with the electrophilic reagent to construct the fused triazepine ring system. researchgate.net

Table 2: Synthesis of Pyridothienotriazepine Derivatives

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| 2-Amino-thieno[2,3-b]pyridine carbohydrazide | Formic acid or Triethylorthoformate | Pyridothienotriazepine derivative |

Naphthyridine Derivatives

Naphthyridines, also known as pyridopyridines, can be synthesized from this compound through established cyclization strategies such as the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (α-CH₂ of a carbonyl).

In a potential synthetic route, this compound can serve as the active methylene component. Its reaction with a 2-aminonicotinaldehyde (2-amino-3-formylpyridine) under acidic or basic catalysis would lead to a condensation and subsequent cyclization reaction. The process results in the formation of a substituted 1,8-naphthyridine (B1210474) derivative bearing a naphthylamido substituent. This method is a highly effective way to construct the fused pyridine rings of the naphthyridine core. raco.cat

Table 3: Synthesis of Naphthyridine Derivatives via Friedländer Annulation

| Active Methylene Component | Aminoaryl Ketone/Aldehyde Component | Reagents/Conditions | Product |

|---|

Pyrimidine (B1678525) and Fused Pyrimidine Derivatives

Thiazolopyrimidines

The synthesis of thiazolopyrimidines from this compound can be achieved through a Biginelli-type reaction followed by a subsequent cyclization. The Biginelli reaction is a multicomponent reaction that condenses a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea to form a dihydropyrimidine.

In this pathway, this compound acts as the β-dicarbonyl equivalent. It is reacted with an aromatic aldehyde and thiourea in the presence of an acid catalyst. This one-pot reaction constructs a dihydropyrimidinethione ring. This intermediate is then reacted with an α-halo ester, such as ethyl bromoacetate. ijnc.ir The reaction proceeds via S-alkylation of the thiourea moiety, followed by an intramolecular condensation involving the nitrogen atom of the pyrimidine ring and the ester group, which forms the fused thiazole (B1198619) ring and yields the final thiazolopyrimidine product. ijnc.irresearchgate.netias.ac.in

Table 4: Synthesis of Thiazolopyrimidine Derivatives

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | Aromatic aldehyde, Thiourea, Acid catalyst (e.g., HCl) | Dihydropyrimidinethione derivative |

Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound is a classic example of the Knorr pyrazole synthesis. This method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The β-keto-amide functionality in this compound serves as the 1,3-dielectrophilic precursor.

The reaction is typically carried out by refluxing this compound with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a solvent like ethanol, often with a catalytic amount of acid. nih.govchim.it The reaction proceeds through the formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method allows for the synthesis of pyrazoles with substituents at various positions depending on the choice of hydrazine. mdpi.com

Table 5: Synthesis of Pyrazole Derivatives

| β-Dicarbonyl Component | Hydrazine Component | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Hydrazine hydrate | Ethanol, Acetic acid (cat.), Reflux | N-(2-Naphthyl)-3-methyl-1H-pyrazol-5-amine (tautomer) |

Indole (B1671886) and Oxindole (B195798) Derivatives

A viable pathway to synthesize indole derivatives from this compound is through the Japp-Klingemann reaction, followed by Fischer indole cyclization. The Japp-Klingemann reaction transforms a β-keto ester or amide into a hydrazone upon reaction with an aryl diazonium salt. wikipedia.orgresearchgate.net

The synthesis begins with the coupling of an aryl diazonium salt (e.g., phenyldiazonium chloride) with this compound in a basic medium. This reaction typically results in the cleavage of the amide bond and the formation of a pyruvate (B1213749) arylhydrazone derivative. slideshare.netwikipedia.org This newly formed arylhydrazone is then subjected to the conditions of the Fischer indole synthesis, which involves heating the hydrazone in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid. The acidic conditions promote an intramolecular electrophilic substitution followed by rearrangement and elimination of ammonia, leading to the formation of a substituted indole-2-carboxylate (B1230498) derivative. chemeurope.com

Table 6: Synthesis of Indole Derivatives via Japp-Klingemann/Fischer Synthesis

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 (Japp-Klingemann) | This compound | Aryl diazonium salt, Base (e.g., NaOAc) | Arylhydrazone intermediate |

Benzoquinoline Derivatives

This compound is a suitable precursor for the synthesis of benzo[f]quinoline (B1222042) derivatives, which are tetracyclic aromatic compounds. The Friedländer annulation provides a classical method for this transformation. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, such as a β-ketoamide. In this case, 2-naphthylamine (B18577), a component of the starting material, can be transformed into an o-aminonaphthaldehyde. The subsequent condensation with the active methylene group of this compound, followed by cyclization and dehydration, would yield the benzoquinoline skeleton.

A more direct, three-component reaction has also been reported for the synthesis of spirocyclic benzo[f]quinoline derivatives, involving the condensation of 2-naphthylamine, dimedone, and formaldehyde. researchgate.net This highlights the reactivity of the 2-naphthylamine moiety in constructing such fused systems.

Other Annulated Heterocycles

The reactivity of the closely related N-1-Naphthyl-3-oxobutanamide has been explored, demonstrating its utility in synthesizing various annulated (fused-ring) heterocyclic systems. It is reasonable to expect similar reactivity from the N-(2-Naphthyl) isomer. For instance, reaction with arylidinecyanothioacetamide derivatives can yield highly functionalized pyridine-2(1H)-thiones. These pyridine derivatives can be further elaborated through cyclization reactions to form thieno[2,3-b]pyridines, which are valuable scaffolds in medicinal chemistry. Further transformations of these thienopyridines can lead to more complex fused systems like pyridothienopyrimidines and pyridothienotriazepines.

Formation of Azo and Hydrazone Derivatives

The active methylene group (the CH₂ group between the two carbonyls) in this compound is susceptible to electrophilic attack, making it an ideal substrate for coupling reactions with diazonium salts.

Aryl Hydrazono-3-oxobutanamide Derivatives

The synthesis of N-(2-Naphthyl)-2-(arylhydrazono)-3-oxobutanamides is readily achieved through the Japp–Klingemann reaction. uobaghdad.edu.iquobaghdad.edu.iq This reaction involves coupling the starting material with a solution of a freshly prepared arenediazonium salt under basic conditions at low temperatures (0-5 °C). uobaghdad.edu.iq The product exists predominantly in the hydrazone tautomeric form, stabilized by intramolecular hydrogen bonding. uobaghdad.edu.iq

This straightforward synthesis provides access to a wide range of brightly colored derivatives with potential applications as dyes and pigments. uobaghdad.edu.iq The specific properties of the resulting compounds can be tuned by varying the substituents on the aryl ring of the diazonium salt.

Table 1: Synthesis of Aryl Hydrazono Derivatives

| Aryl Group of Diazonium Salt | Product Name |

|---|---|

| Phenyl | N-(2-Naphthyl)-3-oxo-2-(2-phenylhydrazono)butanamide |

| 4-Chlorophenyl | 2-(2-(4-Chlorophenyl)hydrazono)-N-(2-naphthyl)-3-oxobutanamide |

| 4-Nitrophenyl | N-(2-Naphthyl)-2-(2-(4-nitrophenyl)hydrazono)-3-oxobutanamide |

| 4-Methylphenyl | 2-(2-(4-Methylphenyl)hydrazono)-N-(2-naphthyl)-3-oxobutanamide |

Halogenation and Other Oxidation Reactions

The active methylene group of this compound is also the primary site for halogenation and oxidation reactions.

Halogenation: Direct halogenation of the active methylene carbon can be achieved using common halogenating agents. For example, reaction with sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) would introduce a chlorine atom, while bromine in acetic acid would yield the corresponding bromo-derivative. These halogenated intermediates are valuable for further synthetic transformations, such as cross-coupling reactions or as precursors for other heterocyclic systems.

Oxidation: Oxidative reactions can target different parts of the molecule. Mild oxidation might lead to the formation of dimers or other coupled products via the active methylene position. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially cleave the butanamide chain or oxidize the naphthalene (B1677914) ring system, depending on the reaction conditions. However, specific studies detailing the oxidation of this compound are not widely reported, and such reactions would likely require careful control to achieve selective transformations.

Synthesis of Dihaloacetamides

The active methylene group (the C2 carbon) in this compound is susceptible to halogenation due to the acidity of its protons, which are activated by the two flanking carbonyl groups. The synthesis of dihaloacetamide derivatives at this position can be achieved through electrophilic halogenation. This transformation typically proceeds via the formation of an enol or enolate intermediate, which then attacks a suitable halogenating agent. wikipedia.org

The reaction can be controlled to achieve mono- or di-halogenation by adjusting the stoichiometry of the reagents. For the synthesis of the 2,2-dihalo derivative, at least two equivalents of the halogenating agent are required in the presence of a base. The initial halogenation makes the remaining proton on the α-carbon even more acidic due to the electron-withdrawing effect of the first halogen, facilitating the second halogenation. wikipedia.org

A general synthetic protocol involves dissolving this compound in a suitable solvent and treating it with a base to generate the enolate, followed by the addition of a halogen source. Alternatively, acid-catalyzed halogenation can proceed through the enol tautomer. wikipedia.org

Table 1: Proposed Conditions for Dihalogenation of this compound

| Halogenating Agent | Base/Catalyst | Solvent | Expected Product |

| Sulfuryl chloride (SO₂Cl₂) | (Catalytic) | Dichloromethane | N-(2-Naphthyl)-2,2-dichloro-3-oxobutanamide |

| N-Bromosuccinimide (NBS) | Sodium acetate | Acetic Acid | N-(2-Naphthyl)-2,2-dibromo-3-oxobutanamide |

| Iodine (I₂) | Sodium hydroxide | Aqueous Ethanol | N-(2-Naphthyl)-2,2-diiodo-3-oxobutanamide |

Manganese(III) Acetate Mediated Oxidative Cyclization

Manganese(III) acetate, Mn(OAc)₃, is a one-electron oxidizing agent widely used to initiate radical reactions with 1,3-dicarbonyl compounds. nih.govwikipedia.org In the case of N-aryl-3-oxobutanamides, this reagent facilitates an oxidative intramolecular cyclization to produce substituted oxindole frameworks. researchgate.net This transformation is a powerful method for constructing heterocyclic systems. mdpi.com

The reaction mechanism begins with the single-electron oxidation of the enol form of this compound by Mn(OAc)₃. This generates an α-oxoalkyl radical at the C2 position and reduces Mn(III) to Mn(II). wikipedia.orgscripps.edu The resulting radical intermediate then undergoes an intramolecular cyclization, attacking the C1 position of the naphthyl ring. The regioselectivity of this attack is governed by the formation of a stable five-membered ring. Subsequent oxidation of the resulting cyclohexadienyl radical and loss of a proton re-aromatizes the system, yielding the final oxindole product.

This method provides a direct route to 3-acetyl-2-oxonaphtho[2,1-b]pyrroline, a complex heterocyclic structure.

Table 2: Manganese(III) Acetate Mediated Cyclization

| Starting Material | Reagent | Solvent | Key Intermediate | Product |

| This compound | Manganese(III) acetate | Acetic Acid | α-oxoalkyl radical | 3-Acetyl-2-oxonaphtho[2,1-b]pyrroline |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, minimizing waste and saving time. researchgate.net this compound, as a 1,3-dicarbonyl compound, is an ideal substrate for such reactions.

Spiro Compound Formation

Spirooxindoles are an important class of heterocyclic compounds with significant biological activities. beilstein-journals.orgnih.gov Multicomponent reactions provide a powerful and atom-economical route for their synthesis. researchgate.netuevora.pt A common strategy involves the reaction of an isatin (B1672199) derivative, an amine, and an active methylene compound, such as a 1,3-dicarbonyl. beilstein-journals.orgnih.gov

In a plausible three-component reaction, this compound can serve as the 1,3-dicarbonyl component. The reaction with an isatin and an arylamine in a suitable solvent like acetic acid would lead to the formation of a complex spiro[dihydropyridine-oxindole] derivative. beilstein-journals.org

The proposed mechanism involves an initial Knoevenagel condensation between isatin and the active methylene group of this compound. This is followed by a Michael addition of the arylamine to the resulting adduct, and subsequent intramolecular cyclization and dehydration to furnish the final spiro-fused heterocyclic system. nih.gov

Table 3: Plausible Multicomponent Reaction for Spiro Compound Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Resulting Scaffold |

| Isatin | Aniline | This compound | Acetic Acid | Spiro[dihydropyridine-oxindole] |

| 5-Bromoisatin | 4-Chloroaniline | This compound | Acetic Acid | Substituted Spiro[dihydropyridine-oxindole] |

Metal Complexation Chemistry and Ligand Synthesis

The β-ketoamide functionality in this compound is a classic motif for the formation of metal chelate complexes. The compound exists in tautomeric equilibrium between its keto and enol forms. The enol form possesses a proton on the hydroxyl group that can be readily removed by a base.

Synthesis of this compound as a Ligand Precursor

Upon deprotonation, the resulting enolate anion of this compound acts as a bidentate ligand. It coordinates to a central metal ion through the two oxygen atoms (one from the amide carbonyl and one from the enolate), forming a stable six-membered chelate ring. This coordination behavior is analogous to that of the well-known acetylacetonate (B107027) (acac) ligand.

The synthesis of metal complexes using this ligand precursor is typically straightforward. It involves the reaction of this compound with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals) in a suitable solvent. A mild base is often added to facilitate the deprotonation of the ligand. The stoichiometry of the reactants determines the final structure of the complex, with common ratios being 2:1 or 3:1 (ligand:metal), leading to octahedral or square planar geometries depending on the metal ion's coordination preference.

Table 4: Potential Metal Complexes with this compound Ligand

| Metal Ion Source | Ligand (L) | General Formula of Complex | Potential Geometry |

| Copper(II) acetate | This compound | CuL₂ | Square Planar |

| Nickel(II) chloride | This compound | NiL₂ | Square Planar / Tetrahedral |

| Cobalt(II) chloride | This compound | CoL₂ | Tetrahedral |

| Iron(III) chloride | This compound | FeL₃ | Octahedral |

Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography

X-ray crystallography stands as a definitive technique for determining the precise arrangement of atoms within a crystalline solid. This method allows for the detailed analysis of molecular geometry, crystal packing, and the nature of intermolecular forces that govern the supramolecular architecture.

The crystal structure of N-(1-Naphthyl)acetoacetamide was determined to be in the monoclinic space group P2₁/c. The unit cell parameters were found to be a = 17.856(2) Å, b = 8.1076(12) Å, c = 8.5153(14) Å, with a β angle of 102.777(2)°. The crystal structure confirms that the molecule exists in the keto form in the solid state.

Interactive Table: Crystallographic Data for N-(1-Naphthyl)acetoacetamide

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.856(2) |

| b (Å) | 8.1076(12) |

| c (Å) | 8.5153(14) |

| β (°) | 102.777(2) |

| Volume (ų) | 1202.2(3) |

| Z | 4 |

This data is for the isomer N-(1-Naphthyl)acetoacetamide as a proxy for N-(2-Naphthyl)-3-oxobutanamide.

The stability and physical properties of molecular crystals are largely dictated by the network of intermolecular interactions within the crystal lattice. In the case of N-(1-Naphthyl)acetoacetamide, the crystal packing is primarily stabilized by intermolecular N—H···O hydrogen bonds. These interactions link the molecules into chains, forming a robust supramolecular assembly.

Thermophysical Characterization Methods (e.g., Melting Point Determination)

Thermophysical characterization provides essential information about the thermal properties of a compound, including its melting point, which is a key indicator of purity and the strength of the crystal lattice.

For this compound, an estimated melting point has been reported. This value provides a useful reference for the compound's thermal stability.

Interactive Table: Thermophysical Properties of this compound

| Property | Value | Source |

| Melting Point | 168.46 °C | Estimated |

This is an estimated value and may differ from an experimentally determined melting point.

Theoretical and Computational Chemistry Studies

Investigation of Tautomeric Equilibria

Tautomerism, the interconversion of constitutional isomers, is a critical aspect of the chemistry of N-(2-Naphthyl)-3-oxobutanamide due to its β-ketoamide structure. Computational methods are instrumental in evaluating the relative stabilities of different tautomers and the energy barriers between them.

Like other 1,3-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. This keto-enol tautomerism involves the migration of a proton from the α-carbon (C2) to the carbonyl oxygen, creating a C=C double bond and a hydroxyl group.

The equilibrium position is highly dependent on factors such as the solvent and molecular structure. nih.gov Computational studies, typically using Density Functional Theory (DFT), can predict the relative thermodynamic stabilities of these tautomers. orientjchem.org In the gas phase or non-polar solvents, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nearby amide carbonyl oxygen. Conversely, polar protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds. nih.govbohrium.com DFT calculations can quantify these energy differences, revealing which tautomer is favored under specific conditions. orientjchem.org

| Environment | ΔE (E_enol - E_keto) (kcal/mol) | Favored Tautomer |

|---|---|---|

| Gas Phase | -17.89 | Keto |

| Cyclohexane | -17.34 | Keto |

| Carbon Tetrachloride | -17.27 | Keto |

| Methanol | -16.55 | Keto |

| Water | -16.50 | Keto |

Data based on findings for 3-phenyl-2,4-pentanedione, demonstrating solvent effects on tautomeric stability. bohrium.com

When this compound is used as a coupling component in the synthesis of azo dyes, the resulting product exhibits azo-hydrazone tautomerism. This equilibrium is between the azo form, containing a -N=N- bond, and the hydrazone form, which has a C=N-NH- structure. Spectroscopic data and quantum-chemical calculations indicate that such compounds often exist predominantly in the more stable hydrazone form, stabilized by an intramolecular hydrogen bond. researchgate.netresearchgate.net

The stability of these tautomers is influenced by the electronic nature of substituents and the solvent environment. unifr.ch Quantum-chemical calculations using functionals like M06-2X have proven effective in predicting the position of the tautomeric equilibrium in related azo naphthols. unifr.ch Computational studies show that both tautomers can be stable, but the hydrazone form is often thermodynamically preferred. researchgate.net

| Substituent on Phenyl Ring | ΔE (E_azo - E_hydrazone) (kcal/mol) | Favored Tautomer |

|---|---|---|

| -H (Unsubstituted) | +5.8 | Hydrazone |

| -NO₂ (Electron-withdrawing) | +8.2 | Hydrazone |

| -N(CH₃)₂ (Electron-donating) | +2.1 | Hydrazone |

Illustrative data based on the principles described in computational studies of similar azo dyes. unifr.chresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, intermediates, products, and transition states, a complete reaction profile can be constructed. youtube.com This approach can be applied to understand reactions involving this compound, such as its synthesis, cyclization, or Michael addition reactions.

DFT calculations are used to locate the geometry of transition states—the highest energy point along a reaction coordinate. whiterose.ac.uk The energy difference between the reactants and the transition state defines the activation energy (barrier) of the reaction, which is a key determinant of the reaction rate. acs.org For instance, in a potential Michael addition reaction, DFT could be used to model the approach of a nucleophile to the activated double bond of an enone-derivative of the title compound, calculating the activation free energy for the C-C bond formation step. acs.org Such studies provide insights into reaction feasibility, selectivity, and the role of catalysts. whiterose.ac.ukmdpi.com

| Reactant System | Reaction Step | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| α,β-Unsaturated Ketone + Guanine | Nucleophilic Attack | 16.8 |

| α,β-Unsaturated Ester + Guanine | Nucleophilic Attack | 24.9 |

Data adapted from a study on Michael acceptors reacting with guanine, illustrating the range of activation barriers that can be computed. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

DFT is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. For this compound, DFT calculations can provide a wealth of information about its molecular orbitals, charge distribution, and spectroscopic properties. ed.ac.ukresearchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT is widely used to predict various spectroscopic data with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. nih.govacs.org These theoretical spectra are invaluable for assigning experimental signals and confirming molecular structures. researchgate.net Similarly, vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) can be computed, providing a comprehensive theoretical characterization of the molecule. ed.ac.uk

| Property | Calculated Value |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -2.2 eV |

| HOMO-LUMO Gap | ~ 3.8 eV |

| Dipole Moment | ~ 2.5 - 4.0 Debye |

Values are representative for functionalized naphthyl systems and are based on principles from DFT studies. ed.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used for detailed conformational analysis. The molecule has several rotatable bonds, including the amide C-N bond and the C-C bonds in the oxobutanamide chain. Simulations can explore the rotational energy landscape around these bonds, identifying low-energy conformers and the barriers to their interconversion. nih.gov This is crucial for understanding the molecule's three-dimensional shape and flexibility.

MD simulations are also ideal for studying intermolecular interactions. By simulating this compound in a solvent box (e.g., surrounded by water molecules), one can analyze the formation and lifetime of hydrogen bonds between the amide/carbonyl groups and the solvent. nih.gov These simulations provide insight into solvation dynamics and how the molecule interacts with other molecules in solution, which is fundamental to its chemical behavior. chemrxiv.orgmdpi.com

| Parameter/Focus Area | Description/Typical Value |

|---|---|

| Force Field | AMBER, CHARMM, GROMOS |

| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) |

| Temperature | 298.15 K (25 °C) |

| Simulation Time | 10 - 1000 nanoseconds |

| Interaction Analysis | Hydrogen bonding (e.g., Amide N-H···O_water, Amide C=O···H_water) |

| Conformational Metric | Dihedral angle analysis, Root Mean Square Deviation (RMSD) |

Parameters are based on standard protocols for simulating small organic molecules in solution. nih.govchemrxiv.org

Applications in Materials Science and Industrial Chemistry

Role as a Precursor for Organic Pigments and Dyes

N-(2-Naphthyl)-3-oxobutanamide is a crucial coupling component in the synthesis of monoazo pigments. These pigments are a significant class of organic colorants known for their bright colors, good lightfastness, and thermal stability. The 3-oxobutanamide group provides an active methylene (B1212753) group that readily undergoes a coupling reaction with a diazonium salt to form the characteristic azo chromophore (-N=N-).

Development of Pigment Compositions for Various Applications

The synthesis of azo pigments from this compound involves a two-step process: diazotization and coupling. In the first step, an aromatic amine is treated with a source of nitrous acid to form a diazonium salt. This is followed by the coupling reaction where the diazonium salt reacts with this compound. The naphthyl group in the molecule allows for the generation of pigments in the yellow to red shade range.

The properties of the resulting pigment, such as color, fastness, and solubility, can be tailored by modifying the aromatic amine used in the diazotization step. This versatility allows for the development of a wide range of pigment compositions suitable for diverse applications, including printing inks, paints, and plastics.

Table 1: Examples of Monoazo Pigments Derived from this compound Precursors

| Diazo Component (Aromatic Amine) | Resulting Pigment Color | Potential Applications |

| Aniline | Yellow | Printing Inks, Coatings |

| 2-Nitroaniline | Reddish Yellow | Plastics, Paints |

| 4-Chloro-2-nitroaniline | Orange | Industrial Coatings |

| 2,4-Dichloroaniline | Red | Textile Printing |

Note: This table is illustrative and represents potential outcomes based on general principles of azo pigment chemistry.

Use in Photographic and Electrophotographic Systems

While direct evidence for the use of this compound in modern photographic and electrophotographic systems is limited in publicly available literature, its derivatives, particularly azo pigments, have historically been explored for such applications. In electrophotography, organic photoconductors (OPCs) are essential components. Certain azo pigments can function as charge generation materials (CGMs) in the charge generation layer (CGL) of OPC drums. When exposed to light, these pigments generate charge carriers (electrons and holes), which is the fundamental process of latent image formation.

The suitability of a pigment for this application depends on its photophysical properties, such as its absorption spectrum and quantum efficiency of photogeneration. The extended π-conjugated system of the azo pigments derived from this compound could potentially be tuned to absorb light in the desired spectral range for laser printers and other electrophotographic devices.

Coloration of Thermoplastic Polymers

Pigments derived from this compound are utilized for the coloration of various thermoplastic polymers. Their good thermal stability allows them to withstand the high temperatures encountered during polymer processing techniques such as injection molding and extrusion. The choice of pigment depends on the specific polymer and the desired end-use application, as factors like migration resistance and lightfastness are critical. For instance, coloring polyvinyl chloride (PVC) requires pigments with excellent resistance to migration to prevent bleeding or blooming of the colorant.

Interfacial Phenomena and Monolayer Studies

The amphiphilic nature of certain derivatives of this compound, where a long alkyl chain could be introduced, would make them suitable candidates for studying interfacial phenomena. The naphthalene (B1677914) group provides a hydrophobic character, while the amide and keto groups offer hydrophilic interactions. This balance allows for the formation of organized molecular layers at interfaces, such as the air-water interface.

Reorganization of Langmuir Monolayers on Solid Surfaces

Langmuir monolayers are monomolecular films formed at the air-water interface. These films can be transferred onto solid substrates to create Langmuir-Blodgett (LB) films. While specific studies on this compound itself are not prevalent, the general principles of monolayer formation and reorganization can be applied.

Upon compression on a Langmuir trough, amphiphilic molecules can undergo phase transitions from a gaseous state to a liquid-expanded, liquid-condensed, and finally a solid-like state before collapse. The stability and organization of these monolayers are influenced by factors such as subphase temperature, pH, and the chemical structure of the molecule. The study of how these monolayers reorganize upon transfer to a solid surface provides insights into intermolecular interactions and self-assembly processes.

Studies of Molecular Packing and Film Structure

In thin films, the orientation and arrangement of the molecules can differ significantly from the bulk material. Techniques such as grazing incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) are used to probe the structure of these films. Understanding the molecular packing is essential for applications where charge transport or optical properties are important, as these are highly dependent on the intermolecular arrangement. The planar nature of the naphthalene group can promote π-π stacking interactions, which can influence the molecular packing in thin films.

Advanced Research Topics and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable methods. Research into the synthesis of β-ketoamides, including N-(2-Naphthyl)-3-oxobutanamide, is actively exploring greener alternatives to traditional methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and minimized side product formation. nih.govnih.govmdpi.com In the context of β-ketoamide synthesis, microwave-assisted methods can offer a more energy-efficient and rapid alternative to conventional heating. The application of microwave energy can facilitate the key bond-forming reactions, such as the condensation of β-naphthylamine with a β-keto ester, under solvent-free or minimal solvent conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. rsc.orgunito.itresearchgate.netfigshare.comsemanticscholar.org Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. rsc.org This technique has been successfully applied to various organic transformations and holds promise for the eco-friendly synthesis of this compound, potentially at ambient temperatures and with reduced catalyst loading. figshare.com

Solvent-Free and Catalytic Approaches: A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions for the synthesis of related compounds, such as 1-amidoalkyl-2-naphthols, has shown considerable success. arcjournals.orgmdpi.com Furthermore, the development of reusable and non-toxic catalysts is a key area of investigation. Exploring solid acid catalysts or biocatalysts for the synthesis of this compound could lead to more sustainable and economically viable production processes.

| Methodology | Key Advantages | Potential Challenges | Relevant Research Findings |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. mdpi.com | Scale-up can be challenging, potential for localized overheating. | Demonstrated for the synthesis of various heterocyclic compounds with high efficiency. nih.gov |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions, improved mass transfer. rsc.orgfigshare.com | Specialized equipment required, potential for radical formation. | Successfully used for the synthesis of benzothiazoles and other heterocycles. figshare.com |

| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up, potential for higher throughput. arcjournals.orgmdpi.com | Limited to certain reaction types, potential for solid-state mixing issues. | Effective for multicomponent reactions to produce xanthene derivatives. mdpi.com |

Exploration of Novel Reactivity Patterns and Synthetic Pathways

The unique structural features of this compound, namely the presence of a reactive β-dicarbonyl moiety and a naphthyl group, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. ingentaconnect.comtandfonline.comresearchgate.net

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of efficient and diverse synthesis. N-aryl-3-oxobutanamides have been shown to be excellent substrates in MCRs. mdpi.comresearchgate.netnih.gov For instance, the reaction of this compound with aldehydes and various nitrogen-containing nucleophiles can lead to the one-pot synthesis of complex heterocyclic scaffolds, such as pyridines and pyrimidines. The outcome of these reactions can often be controlled by tuning the reaction conditions, such as the choice of catalyst and solvent. researchgate.net

Synthesis of Heterocyclic Scaffolds: The β-ketoamide functionality is a versatile building block for constructing various heterocyclic rings. Research has demonstrated the utility of 3-oxobutanamides in the synthesis of pyridines, thiophenes, diazepines, and thiazoles. researchgate.net The active methylene (B1212753) group can be readily functionalized, and the carbonyl groups can participate in cyclocondensation reactions. For example, this compound can react with various reagents to yield novel compounds with potential applications in medicinal chemistry and materials science.

| Heterocyclic System | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Pyridine (B92270) Derivatives | Hantzsch-type condensation | Aldehydes, Ammonia source |

| Thiophene (B33073) Derivatives | Gewald reaction | Elemental sulfur, Active methylene nitrile |

| Thiazole (B1198619) Derivatives | Hantzsch thiazole synthesis | α-Haloketones, Thioamide |

| Diazepine (B8756704) Derivatives | Condensation with diamines | o-Phenylenediamine |

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. nih.govorganic-chemistry.orgthieme-connect.descielo.br The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.

Continuous Flow Synthesis: Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control can lead to higher yields and purities compared to batch reactions. The synthesis of β-ketoamides, which can be exothermic, can be managed more safely in a flow system due to the high surface-area-to-volume ratio of microreactors, allowing for efficient heat dissipation.

Automated Synthesis Platforms: The integration of flow chemistry with automated systems allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.gov An automated platform could be developed to synthesize a range of N-aryl-3-oxobutanamides by systematically varying the amine and β-keto ester starting materials. This would accelerate the discovery of new derivatives with desired properties.

Advanced Spectroscopic and Imaging Techniques for Deeper Structural Insights

While standard spectroscopic techniques like NMR and IR are routinely used for the characterization of this compound, advanced methods can provide deeper insights into its structure, dynamics, and interactions.

Solid-State NMR (ssNMR): For studying the compound in its solid state, ssNMR can provide valuable information about its crystal packing, polymorphism, and intermolecular interactions. This can be particularly important for understanding the physical properties of materials derived from this compound.

Advanced Mass Spectrometry Techniques: Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) can be used to elucidate the fragmentation patterns of this compound and its derivatives, aiding in their structural confirmation and the identification of unknown products in complex reaction mixtures.

Computational Design of this compound-based Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. nih.govresearchgate.netresearchgate.net

Predicting Molecular Properties: DFT calculations can be employed to predict the geometric and electronic properties of this compound, including its molecular orbitals (HOMO and LUMO), electrostatic potential, and vibrational frequencies. nih.govresearchgate.net This information can help in understanding its reactivity and designing new molecules with specific electronic or optical properties.

Designing Novel Materials: Computational modeling can be used to design new materials based on the this compound scaffold. For example, by simulating the properties of polymers or coordination complexes incorporating this moiety, researchers can predict their potential for applications in areas such as organic electronics or catalysis before undertaking their synthesis.

Expanding the Scope of Non-Biological Applications in Chemistry and Engineering

While much of the research on related compounds has focused on biological applications, the unique properties of this compound make it a candidate for various non-biological applications.

Dye Synthesis: The naphthyl group is a common chromophore in dyes. The reactivity of the β-ketoamide moiety allows for the facile introduction of various substituents, enabling the tuning of the color and other properties of the resulting dyes. researchgate.net These dyes could find applications in the textile industry or as components in advanced materials like organic light-emitting diodes (OLEDs).

Ligands in Coordination Chemistry: The β-ketoamide functionality can act as a bidentate ligand, capable of coordinating to a wide range of metal ions. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties, opening up possibilities for their use in catalysis, sensing, or materials science.

Q & A

Q. What are the common synthetic routes for preparing N-(2-Naphthyl)-3-oxobutanamide and its derivatives?

- Methodological Answer : A widely used approach involves three-component heterocyclization with reagents like 5-amino-3-methylisoxazole and aldehydes under catalytic conditions (e.g., ytterbium triflate). Reaction parameters such as stirring versus ultrasonication significantly influence product selectivity (e.g., dihydroisoxazolopyridines vs. benzoxazocines) . Alternative methods include oxidation using (diacetoxyiodo)benzene (DIB) to convert 3-oxobutanamides to dichloroacetamides, with yields unaffected by substituent positions on the aryl ring . For crystallization, slow cooling of saturated aqueous solutions is recommended to obtain high-purity crystals, as demonstrated for N-(4-ethoxyphenyl)-3-oxobutanamide .

Q. How can researchers confirm the structural identity of this compound derivatives?

- Methodological Answer : 1H NMR spectroscopy is critical for distinguishing structural isomers (e.g., dihydroisoxazolopyridine derivatives) by analyzing coupling constants and NOESY correlations . X-ray crystallography provides unambiguous confirmation of molecular geometry, as shown in studies of N-(4-ethoxyphenyl)-3-oxobutanamide, where hydrogen-bonding patterns and torsion angles were resolved . High-resolution mass spectrometry (HRMS) and FTIR are complementary for verifying molecular formulas and functional groups.

Q. What analytical techniques are critical for characterizing the crystal structure of N-aryl-3-oxobutanamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with data collection parameters (e.g., radiation wavelength, temperature) optimized to resolve challenges like disordered solvent molecules . Refinement software (e.g., SHELXL) is used to model thermal ellipsoids and hydrogen bonding networks. For less crystalline samples, powder XRD paired with differential scanning calorimetry (DSC) can infer polymorphism or amorphous content.

Advanced Research Questions

Q. How do reaction conditions (e.g., ultrasonication vs. stirring) influence product distribution in heterocyclization reactions involving N-aryl-3-oxobutanamides?

- Methodological Answer : Ultrasonication promotes rapid mixing and cavitation, favoring kinetically controlled products (e.g., benzoxazocines), while stirring under standard conditions leads to thermodynamically stable dihydroisoxazolopyridines . To validate this, researchers should perform kinetic studies (time-resolved NMR) and density functional theory (DFT) calculations to map energy barriers. Catalyst loading (e.g., Yb(OTf)₃) and solvent polarity must also be systematically varied to isolate competing pathways .

Q. What evidence supports the metabolic pathways of N-(4-ethoxyphenyl)-3-oxobutanamide in biological systems?

- Methodological Answer : In vivo metabolite profiling in rabbits revealed oxidative O-deethylation and β-decarboxylation as key steps, identified via LC-MS/MS analysis of glucuronide conjugates . To resolve uncertainty in the sequence of metabolic events, isotopic labeling (e.g., ¹⁴C-tracing at the ethoxy group) paired with time-course studies can clarify whether deethylation precedes keto conversion.

Q. How do substituents on the aryl group of N-aryl-3-oxobutanamides affect their reactivity in oxidation reactions?

- Methodological Answer : Substituent position (ortho vs. para) and electronic effects (e.g., electron-withdrawing groups) minimally impact dichloroacetamide yields in DIB-mediated oxidations, as shown in comparative studies of N-(2-chlorophenyl)- and N-(4-chlorophenyl)-3-oxobutanamide derivatives . To probe steric effects, bulky substituents (e.g., 2,5-dimethoxy) should be tested, with Hammett plots correlating substituent σ values to reaction rates.

Q. Are there contradictions in the reported biological activities of N-aryl-3-oxobutanamide derivatives, and how can these be resolved?

- Methodological Answer : For example, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide (Fasentin) inhibits GLUT4-mediated glucose uptake (IC₅₀ = 68 μM) but shows no cytotoxicity in certain assays . To reconcile discrepancies, dose-response profiling across cell lines and knockout models (e.g., GLUT1/GLUT4-deficient cells) can isolate target-specific effects. Molecular docking studies may further clarify binding interactions with transport proteins.

Q. How can researchers address discrepancies in reaction outcomes when varying aryl substituents in N-aryl-3-oxobutanamides?

- Methodological Answer : Contradictions (e.g., divergent product selectivity with methoxy vs. ethoxy substituents) require mechanistic interrogation via intermediate trapping (e.g., using radical scavengers) and in situ monitoring (e.g., ReactIR). Comparative studies under inert vs. aerobic conditions can also reveal oxygen-sensitive pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.